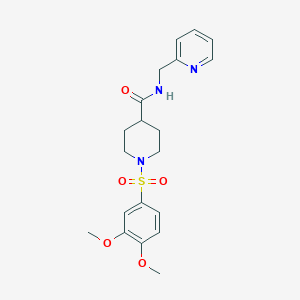![molecular formula C15H16ClN3O2 B7701140 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide](/img/structure/B7701140.png)
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide: is a chemical compound belonging to the class of oxadiazole derivatives. Oxadiazoles are heterocyclic compounds containing two nitrogen atoms and one oxygen atom within a five-membered ring structure. This compound is characterized by its chlorophenyl group and an amide functional group, making it a potential candidate for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: : This can be achieved through the cyclization of a hydrazide with a carboxylic acid or its derivatives under acidic or basic conditions.
Introduction of the chlorophenyl group: : The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions.
Amide bond formation: : The final step involves the formation of the amide bond between the oxadiazole ring and the prop-2-enylbutanamide moiety. This can be done using coupling reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: : Electrophilic and nucleophilic substitution reactions can be employed to modify the compound's structure.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include KMnO₄ (Potassium permanganate) and CrO₃ (Chromium trioxide).
Reduction: : Reducing agents like LiAlH₄ (Lithium aluminium hydride) and NaBH₄ (Sodium borohydride) are often used.
Substitution: : Reagents like Br₂ (Bromine) for electrophilic substitution and NaOH (Sodium hydroxide) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学的研究の応用
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide: has several scientific research applications:
Chemistry: : It can be used as an intermediate in the synthesis of more complex chemical entities.
Biology: : The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: : Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent.
Industry: : It can be utilized in the production of advanced materials and chemical products.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
類似化合物との比較
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide: can be compared with other oxadiazole derivatives, such as 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide and 4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide . These compounds differ in their substituents, which can lead to variations in their biological activity and chemical properties.
List of Similar Compounds
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide
4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide
4-[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide
特性
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-2-10-17-13(20)4-3-5-14-18-15(19-21-14)11-6-8-12(16)9-7-11/h2,6-9H,1,3-5,10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKIQUGJSQZPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCCC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![butyl 4-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzoate](/img/structure/B7701058.png)
![4-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701065.png)
![(5E)-5-{[6-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B7701073.png)


![2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzamide](/img/structure/B7701096.png)
![N-[1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-ethoxybenzamide](/img/structure/B7701097.png)


![N-(2-FLUOROPHENYL)-1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B7701133.png)

![N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7701163.png)


